Tripitramine
CAS No.: 152429-64-6
Cat. No.: VC21115355
Molecular Formula: C64H77N13O6
Molecular Weight: 1124.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152429-64-6 |
|---|---|
| Molecular Formula | C64H77N13O6 |
| Molecular Weight | 1124.4 g/mol |
| IUPAC Name | 11-[2-[6-[8-[6-[bis[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]amino]hexyl-methylamino]octyl-methylamino]hexylamino]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |
| Standard InChI | InChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83) |
| Standard InChI Key | YUJOQEAGGUIMED-UHFFFAOYSA-N |
| SMILES | CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
| Canonical SMILES | CN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9 |
Introduction
Chemical Structure and Properties
Tripitramine, also referred to as tripitamine in some literature, is characterized by a complex molecular structure. It has a molecular formula of C64H77N13O6 and a molar mass of 1124.405 g·mol−1 .
From a structural perspective, tripitramine features three pirenzepine- or AQ-RA 741-like tricyclic moieties (specifically pyridobenzodiazepine structures) connected by a long amine-containing hydrocarbon chain. This hydrocarbon chain bears structural similarities to the one found in methoctramine, which is itself a modestly M2-selective antimuscarinic agent . This unique structural configuration contributes significantly to tripitramine's high selectivity for muscarinic M2 receptors.
Other related compounds that share analogous structural designs include dipitramine, spirotramine, caproctamine, and benextramine . The structural relationships between these compounds provide valuable insights into the structure-activity relationships that determine receptor selectivity and binding affinity.
Pharmacological Profile
Receptor Selectivity
Tripitramine demonstrates remarkable selectivity for muscarinic acetylcholine receptors, particularly the M2 subtype. Its receptor binding profile shows differential affinities across the five muscarinic receptor subtypes, as documented in various pharmacological studies:
| Receptor Subtype | Affinity (Ki) | Selectivity Ratio (vs. M2) |
|---|---|---|
| M2 receptor | 0.27 nM | 1.0 |
| M1 receptor | 1.58 nM | 5.9-fold less |
| M4 receptor | 6.41 nM | 24-fold less |
| M5 receptor | 33.87 nM | 125-fold less |
| M3 receptor | 38.25 nM | 142-fold less |
This binding profile demonstrates tripitramine's exceptional selectivity for the M2 receptor subtype, with substantial discrimination against other muscarinic receptor subtypes, particularly M3 and M5 .
Pharmacodynamic Effects
Tripitramine has been found to be cardioselective in its pharmacological actions. Studies in animal models have demonstrated that it increases heart rate, consistent with its antagonism of M2 receptors in cardiac tissue . This cardioselectivity aligns with the predominant expression of M2 receptors in cardiac tissue and the known role of these receptors in mediating parasympathetic regulation of cardiac function.
Experimental Research Findings
In Vitro Characterization Studies
Extensive in vitro studies have characterized tripitramine's pharmacological properties across multiple tissue preparations. In guinea-pig atrial preparations, tripitramine acts as a potent competitive antagonist of muscarinic M2 receptors. The potency values (pA2) in these tissues ranged from 9.14 to 9.85, indicating high-affinity binding and antagonism .
An interesting pharmacokinetic observation emerged in these studies: in guinea-pig and rat left atria, tripitramine at lower concentrations (3–10 nM) produced less than proportional rightward displacement of agonist-induced responses. This phenomenon has been attributed to the presence of a possible saturable removal process affecting the drug's tissue distribution .
Comparative Pharmacology
When compared with other muscarinic antagonists, tripitramine demonstrates distinct pharmacological advantages. It exhibits approximately three orders of magnitude lower potency in ileal and tracheal preparations compared to atrial preparations (pA2 values ranging from 6.34 to 6.81). This differential tissue selectivity makes tripitramine both more potent and more selective than methoctramine, another M2-selective antagonist .
Specific Tissue Responses
Guinea-pig Tracheal Responses
In guinea-pig trachea preparations, tripitramine increased electrical field stimulation-induced cholinergic twitch contractions at concentrations of 0.3–100 nM. This effect is attributed to blockade of prejunctional muscarinic inhibitory autoreceptors. At higher concentrations, twitch contractions were progressively diminished, resulting from blockade of postjunctional M3 receptors (apparent pKB value 6.07±0.15) .
The pEC20 value (negative logarithm of the concentration that increases twitch by 20% of maximum) was 8.29±0.08, suggesting potential involvement of M4 receptors in this response . These findings highlight the complex interplay of different muscarinic receptor subtypes in regulating cholinergic neurotransmission in respiratory tissues.
Historical Context and Development
Tripitramine was first described in scientific literature by 1993. Its development emerged from concerted efforts to discover muscarinic antagonists with higher selectivity for the M2 receptor subtype than methoctramine, which was one of the earlier M2-selective antimuscarinic agents .
Despite its significant pharmacological properties and potential research applications, tripitramine was never marketed as a pharmaceutical agent . Nevertheless, it continues to serve as an important pharmacological tool in research settings, particularly for studies investigating the roles of specific muscarinic receptor subtypes in various physiological and pathological processes.
The development of tripitramine represents an important milestone in the evolution of subtype-selective muscarinic antagonists. Its high selectivity for M2 receptors has made it a valuable tool for discriminating between muscarinic receptor subtypes in both research and potential therapeutic applications.
Experimental Considerations
Specificity Profile
Beyond its interactions with muscarinic receptors, tripitramine has demonstrated activity at a limited range of other receptor types. It has been shown to inhibit frog rectus abdominis muscular nicotinic receptors (pIC50 value of 6.14) and rat duodenum neuronal nicotinic receptors (pIC50 value of 4.87) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume